2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Description
2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol is a hydrogenated bicyclic heterocycle featuring fused pyrrole and imidazole rings. This compound is synthesized via condensation of 1Н-imidazole with acrolein in the presence of catalysts like DABCO, yielding the parent structure 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol (40), which can be further functionalized to introduce methyl or other substituents . Its 2-methyl derivative is of particular interest due to enhanced stereochemical stability and catalytic efficacy. The compound has been widely employed as a phosphorus-free organocatalyst in the Morita–Baylis–Hillman (MBH) reaction, facilitating C–C bond formation under aqueous conditions . Additionally, it serves as a precursor for ionic liquids and chiral initiators in polymerization .
Properties
IUPAC Name |
2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-4-9-3-2-6(10)7(9)8-5/h4,6,10H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWWGIAXQCISCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2CCC(C2=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550162 | |
| Record name | 2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112513-80-1 | |
| Record name | 6,7-Dihydro-2-methyl-5H-pyrrolo[1,2-a]imidazol-7-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112513-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol typically involves the cyclization of appropriate precursors. One common method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . Another approach includes the nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles to obtain the corresponding nitro derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol undergoes several types of chemical reactions, including:
Nitration: The compound can be nitrated using a mixture of sulfuric and nitric acids to form nitro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the 2-position, to form various substituted derivatives.
Common Reagents and Conditions
Nitration: Sulfuric acid and nitric acid are commonly used reagents for nitration reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
WDR5 Inhibition
One of the most promising applications of 2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol is its potential as a WDR5 WIN-site inhibitor . WDR5 is a chromatin regulatory scaffold protein that is overexpressed in various cancers, including mixed lineage leukemia (MLL). The compound has been identified as a potent inhibitor through fragment-based screening and structure-based design methods.
Key Findings:
- Fragment-Based Screening: Researchers utilized NMR-based screening to identify hit series that bind to the WIN-site within WDR5. The dihydropyrrolo-imidazole fragment class was particularly effective, with lead compounds showing dissociation constants (K_d) less than 10 nM and micromolar cellular activity against acute myeloid leukemia (AML) cell lines .
- Mechanism of Action: The binding of these compounds to WDR5 is facilitated by interactions with specific residues in the protein's binding pocket, which enhances their efficacy as potential therapeutic agents .
Drug Development
The structural characteristics of this compound make it an attractive candidate for further drug development:
- Ligand Efficiency: The compound exhibits high ligand efficiency, making it suitable for optimization into more potent derivatives.
- Potential for Novel Therapeutics: Given its unique structural properties compared to traditional amidine mimetics, there is potential for developing new classes of drugs targeting epigenetic regulators involved in cancer progression .
Case Study 1: Discovery of WDR5 Inhibitors
A study published in Nature highlighted the discovery of several WDR5 inhibitors derived from the pyrrolo-imidazole framework. The researchers demonstrated that these inhibitors could significantly reduce the proliferation of AML cells by disrupting the interaction between WDR5 and MLL .
| Compound | K_d (nM) | Cellular Activity | Remarks |
|---|---|---|---|
| F-1 | <10 | Micromolar | Most potent member identified |
| F-2 | <50 | Moderate | Requires further optimization |
Case Study 2: Structure-Based Design
In another investigation, structure-based design approaches were employed to modify the pyrrolo-imidazole scaffold to enhance binding affinity and selectivity for WDR5. This led to the identification of derivatives with improved pharmacological profiles suitable for clinical evaluation .
Mechanism of Action
The mechanism of action of 2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural versatility of the pyrrolo[1,2-a]imidazole core allows for diverse substitutions, leading to compounds with distinct physicochemical and biological properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Selected Pyrrolo[1,2-a]imidazole Derivatives
Key Findings:
Catalytic Efficiency: The 2-methyl derivative and its 7-alkoxy analogs exhibit superior enantioselectivity in asymmetric catalysis compared to non-methylated analogs. For example, (R)-7-acetoxy derivatives achieve >90% ee in Steglich rearrangements .
Biological Activity : Substitutions at the 3-position (e.g., 3,4-dichlorophenyl in compound 178) enhance antimicrobial activity but also increase cytotoxicity, necessitating structural optimization for therapeutic use .
Thermodynamic Stability : X-ray crystallography (CCDC 1912032) confirms that 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole adopts a puckered conformation, with the 2-methyl group reducing ring strain and enhancing thermal stability .
NLRP3 Inhibition: Sulfonamide derivatives (IC50 < 1 μM) outperform non-sulfonylated analogs in inflammasome inhibition, highlighting the role of sulfonamide groups in target binding .
Biological Activity
2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol is a heterocyclic compound characterized by a unique pyrrolo[1,2-a]imidazole core structure. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various diseases. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₈H₁₀N₂O
- Molecular Weight : 138.17 g/mol
- CAS Number : 112513-80-1
The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, derivatives of this compound have shown the ability to inhibit receptor-interacting protein kinase 1 (RIPK1), which is implicated in necroptosis—a form of programmed cell death associated with various pathological conditions, including neurodegenerative diseases and cancer .
Anticancer Activity
Recent studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance:
- WDR5 Inhibition : A fragment-based drug discovery approach identified potent inhibitors targeting WDR5, a chromatin regulatory scaffold protein overexpressed in various cancers. Compounds derived from the pyrrolo[1,2-a]imidazole framework demonstrated dissociation constants (<10 nM) and micromolar cellular activity against acute myeloid leukemia (AML) cell lines .
| Compound | Binding Affinity (K_d) | Cellular Activity (IC₅₀) |
|---|---|---|
| F-1 | <10 nM | Micromolar against AML |
| 4a | 7.21 μM | Moderate inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Certain derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL compared to standard antibiotics like ciprofloxacin .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific substitutions on the pyrrolo[1,2-a]imidazole framework significantly affect biological activity:
- Hydroxyl Group at Position 7 : Essential for binding affinity and biological activity.
- Methyl Group at Position 2 : Enhances lipophilicity and may improve cellular uptake.
Table of SAR Findings
| Substitution | Effect on Activity |
|---|---|
| Hydroxyl (OH) at C7 | Increases binding affinity |
| Methyl (CH₃) at C2 | Enhances lipophilicity |
| Electron-withdrawing groups | Decreases activity |
Case Studies
- Inhibition of WDR5 : A study focused on the design of selective WDR5 inhibitors using fragment-based methods highlighted the potential of pyrrolo[1,2-a]imidazole derivatives in treating mixed-lineage leukemia. The binding interactions were confirmed through X-ray crystallography, showcasing the structural basis for their inhibitory effects .
- Antimicrobial Evaluation : Another investigation assessed the antibacterial efficacy of various derivatives against pathogenic bacteria. The results indicated that compounds with specific electron-donating groups exhibited enhanced antimicrobial activity compared to their counterparts with electron-withdrawing substitutions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol, and how do they compare in efficiency?
- Methodological Answer : The compound is synthesized via cyclization and silylation strategies. A four-step synthesis involves silylation of 4-hydroxypyrrolidin-2-one followed by cyclization in formic acid, yielding the target compound in high purity . Alternatively, cascade reactions (oxidative dimerization, ring opening, and allyl oxidation) using ketenaminals with TEMPO and Cu(OAc)₂ under reflux in MeCN offer a one-pot approach .
- Comparative Table :
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Four-step cyclization | Silylation, formic acid cyclization | ~Quantitative | |
| Cascade oxidative dimerization | TEMPO, Cu(OAc)₂, MeCN reflux | 50-80%* | |
| *Yield varies with substituents. |
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Storage : Dry, ventilated, light-protected containers; avoid heat (>25°C) and humidity .
- Handling : Use explosion-proof equipment, avoid inhalation/contact via PPE (gloves, goggles), and implement fume hoods .
- Emergency Protocols : Immediate skin/eye rinsing (15 mins) and medical consultation if ingested .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies ring substituents and hydroxyl group positioning.
- Mass Spectrometry : HRMS confirms molecular weight (C₇H₁₀N₂O, Mr = 138.17).
- IR : Stretching frequencies (O-H ~3200 cm⁻¹, C-N ~1250 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- DFT Calculations : Model transition states to identify energetically favorable pathways (e.g., cyclization barriers).
- Machine Learning (ML) : Train models on reaction databases (e.g., reaction time, solvent, catalyst) to predict optimal conditions .
- Case Study : AI-driven platforms like COMSOL Multiphysics enable real-time adjustments in "smart laboratories" for yield maximization .
Q. What structural insights does X-ray crystallography provide, and how do they inform stability studies?
- Methodological Answer :
- Crystal Data : Monoclinic P2₁/n symmetry (C₆H₈N₂, Mr = 108.14) with puckered imidazole ring (CCDC 1912032) .
- Stability Implications : Ring puckering (θ = 15.2°) correlates with steric strain, guiding derivatization strategies to enhance thermal stability .
Q. How can factorial design resolve contradictions in reaction yield data across studies?
- Methodological Answer :
- Orthogonal Arrays : Test variables (temperature, catalyst loading, solvent polarity) to identify interactions. For example, a 2³ factorial design revealed that TEMPO concentration and Cu(OAc)₂ ratio non-linearly affect cascade reaction yields .
- Regression Analysis : Fit yield data to polynomial models (e.g., Y = β₀ + β₁A + β₂B + β₁₂AB) to optimize conditions .
Q. What in silico approaches predict the compound's toxicity and environmental impact?
- Methodological Answer :
- QSAR Models : Predict acute toxicity (e.g., LC50 for aquatic organisms) using descriptors like logP and topological polar surface area .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic pathways .
Methodological Guidance
Q. How to design experiments for analyzing byproducts in its synthesis?
- Methodological Answer :
- LC-MS/MS : Monitor reaction aliquots to detect intermediates/byproducts (e.g., dimerization side-products in oxidative cascades) .
- Isolation Strategies : Use preparative HPLC with C18 columns and gradient elution (MeCN/H₂O + 0.1% TFA) .
Q. What statistical models are suitable for validating purity assays?
- Methodological Answer :
- ANOVA : Compare purity across synthetic batches (e.g., p < 0.05 significance threshold).
- PCA : Reduce dimensionality in spectroscopic datasets to detect outlier samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
